1,1-Dicyclopropylethan-1-amine

Description

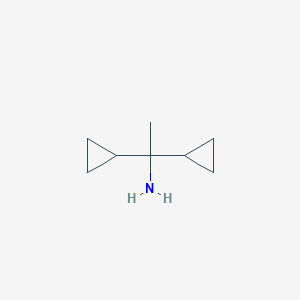

Structure

3D Structure

Properties

IUPAC Name |

1,1-dicyclopropylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-8(9,6-2-3-6)7-4-5-7/h6-7H,2-5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCGZTQGVLRKIEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)(C2CC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reactivity Profiles of 1,1 Dicyclopropylethan 1 Amine

Intrinsic Reactivity of the Primary Amine Functionality in Dicyclopropyl Systems

The reactivity of the primary amine in 1,1-dicyclopropylethan-1-amine is governed by the interplay of electron-donating effects and steric hindrance imposed by the adjacent dicyclopropyl and ethyl groups.

Comparative Analysis of Nucleophilicity and Basicity

The basicity of an amine is determined by the availability of the nitrogen's lone pair of electrons to accept a proton, while nucleophilicity refers to its ability to donate that electron pair to an electrophile. algoreducation.commasterorganicchemistry.com For aliphatic amines, electron-donating alkyl groups typically increase basicity by stabilizing the resulting ammonium (B1175870) ion. algoreducation.com In the case of dicyclopropyl systems, the cyclopropyl (B3062369) groups are known to stabilize adjacent positive charges and radical centers through hyperconjugation. rsc.org This electronic contribution would suggest an enhanced basicity for this compound compared to simpler primary amines.

However, nucleophilicity is more sensitive to steric hindrance than basicity. masterorganicchemistry.commasterorganicchemistry.com The bulky dicyclopropyl and ethyl groups surrounding the primary amine in this compound can impede its approach to an electrophilic carbon center, thereby reducing its nucleophilicity relative to its basicity. This disparity is a common theme in sterically hindered amines. masterorganicchemistry.com Generally, for amines, nucleophilicity increases with basicity, but bulky amines are a key exception to this trend. masterorganicchemistry.com

Table 1: General Comparison of Factors Influencing Amine Reactivity

| Property | Key Influencing Factors | Effect of Dicyclopropyl System |

| Basicity | Electron density on nitrogen, stability of conjugate acid. algoreducation.comlibretexts.org | Cyclopropyl groups can stabilize the positive charge on the conjugate acid through hyperconjugation, potentially increasing basicity. rsc.org |

| Nucleophilicity | Electron density, steric hindrance, solvent effects. masterorganicchemistry.commasterorganicchemistry.com | Significant steric hindrance from the two cyclopropyl groups and the ethyl group likely reduces nucleophilicity. masterorganicchemistry.com |

Alkylation and Acylation Reactions: Selectivity and Polyalkylation Control

Alkylation and acylation are fundamental reactions of primary amines. However, the direct alkylation of primary amines with alkyl halides often leads to a mixture of mono- and polyalkylated products. masterorganicchemistry.combyjus.com This lack of selectivity arises because the product secondary amine is often more nucleophilic than the starting primary amine, leading to a "runaway reaction". masterorganicchemistry.com

For this compound, the steric bulk of the dicyclopropyl groups can play a crucial role in controlling polyalkylation. While the primary amine can react with an alkyl halide, the resulting secondary amine will be even more sterically hindered, which should significantly slow down the rate of a second alkylation. This steric effect can be exploited to favor monoalkylation. nih.govorganic-chemistry.org Methodologies using specific reagents like cesium hydroxide (B78521) have been shown to promote selective N-monoalkylation by mitigating the issue of over-alkylation. organic-chemistry.org

Acylation reactions, such as the reaction with an acid chloride, are generally easier to control. The product amide is significantly less basic and less nucleophilic than the starting amine due to the electron-withdrawing nature of the carbonyl group. libretexts.org This deactivation prevents further reaction, making Friedel-Crafts acylation a non-problematic reaction in terms of polysubstitution, unlike its alkylation counterpart. byjus.comlibretexts.org

Table 2: Predicted Reactivity in Alkylation and Acylation

| Reaction Type | Reactant | Expected Product | Key Considerations for Selectivity |

| Alkylation | Alkyl Halide (e.g., R-X) | Mono- and Poly-alkylated amines | Steric hindrance from dicyclopropyl groups should disfavor polyalkylation. masterorganicchemistry.com The product amine is often more nucleophilic, but also more sterically hindered. masterorganicchemistry.com |

| Acylation | Acyl Chloride (e.g., R-COCl) | N-acyl-1,1-dicyclopropylethan-1-amine (Amide) | The resulting amide is deactivated towards further acylation, ensuring mono-acylation is the primary outcome. byjus.comlibretexts.org |

Radical Cation Chemistry and Subsequent Transformations of Dicyclopropyl Amines

The one-electron oxidation of amines generates highly reactive intermediates known as amine radical cations. beilstein-journals.orgnih.gov These species can undergo a variety of transformations, making them valuable in synthetic organic chemistry. beilstein-journals.orgnih.gov The presence of cyclopropyl groups adds another layer of complexity and reactivity.

Reactivity Modes: Formation of Iminium Ions, α-Amino Radicals, and Distonic Ions

Once formed, the amine radical cation has several potential reaction pathways. beilstein-journals.orgnih.gov

Formation of Iminium Ions: The radical cation can lose a hydrogen atom from the α-carbon to produce a highly electrophilic iminium ion. beilstein-journals.orgnih.gov This process can be facilitated by a base or an oxidant. acs.org

Formation of α-Amino Radicals: Alternatively, the radical cation can lose a proton from the α-carbon, often aided by a base, to form a nucleophilic α-amino radical. beilstein-journals.orgnih.gov

Formation of Distonic Ions: A unique pathway available to cyclopropylamines involves the ring-opening of the cyclopropyl group. nih.gov The amine radical cation can undergo cleavage of a C-C bond in the cyclopropane (B1198618) ring to generate a "distonic" radical cation, which is a species with spatially separated radical and cation sites. nih.govuark.edu In this intermediate, the positive charge resides on the nitrogen (as part of an iminium ion), and the radical is located on a carbon atom, typically at the β-position relative to the nitrogen. nih.gov

The specific pathway taken depends on the reaction conditions and the structure of the amine. nih.gov

Interception by Nucleophiles and Subsequent Bond-Forming Reactions

The reactive intermediates generated from the amine radical cation can be trapped by various nucleophiles to form new bonds.

Iminium Ion Trapping: The electrophilic iminium ion is readily attacked by a wide range of nucleophiles, including carbon, nitrogen, oxygen, and phosphorus nucleophiles, leading to the formation of new bonds at the α-position to the nitrogen. beilstein-journals.orgacs.org

α-Amino Radical Trapping: The nucleophilic α-amino radical tends to add to electron-deficient alkenes (Michael acceptors) to form C-C bonds, also at the α-position. beilstein-journals.org

Distonic Ion Trapping: The bimodal reactivity of distonic radical cations allows for orthogonal functionalization. uark.edu The radical site can be captured by a radical acceptor (like an electron-deficient olefin), while the electrophilic iminium ion site can be intercepted by a nucleophile. uark.edu This has been demonstrated in the [3+2] annulation of cyclopropylamines with olefins, where the ring-opened distonic ion is intercepted by the olefin to form a five-membered ring. beilstein-journals.org

Table 3: Reactive Intermediates from this compound Radical Cation

| Intermediate | Formation Pathway | Subsequent Reactivity |

| Iminium Ion | Loss of H• from α-carbon of radical cation. beilstein-journals.orgnih.gov | Electrophilic; reacts with nucleophiles (e.g., nitromethane, phosphites). beilstein-journals.orgnih.gov |

| α-Amino Radical | Deprotonation (loss of H+) from α-carbon of radical cation. beilstein-journals.orgnih.gov | Nucleophilic; adds to electron-deficient alkenes. beilstein-journals.org |

| Distonic Radical Cation | Ring-opening of a cyclopropyl group. nih.gov | Bimodal; radical site adds to olefins, iminium site reacts with nucleophiles. uark.edubeilstein-journals.org |

Intramolecular Rearrangements and Cyclization Mechanisms

The reactivity of this compound is profoundly influenced by the presence of the two cyclopropyl rings adjacent to the carbon atom bearing the amino group. Transformations involving the formation of a cationic intermediate at this position are subject to unique intramolecular rearrangements driven by the inherent strain of the three-membered rings.

Transformations of dicyclopropyl carbinamines, such as this compound, particularly under acidic conditions that can generate a carbocationic intermediate, are prone to complex rearrangements. The dicyclopropylethyl cation, which would be formed upon diazotization of the amine followed by loss of N₂, is a tertiary carbocation stabilized by the adjacent cyclopropyl groups. This stability is attributed to the favorable overlap of the bent Walsh orbitals of the cyclopropane rings with the vacant p-orbital of the carbocation, a phenomenon sometimes referred to as "dancing resonance". quora.com

Despite this stabilization, the high ring strain makes the cation susceptible to skeletal rearrangements that are mechanistically a type of alkyl shift. rsc.org These rearrangements typically involve the migration of a carbon-carbon bond from the cyclopropyl ring to the cationic center. Such processes often lead to ring-opening or ring-expansion products. For instance, studies on analogous cyclopropylcarbinyl systems demonstrate that the initially formed cyclopropylcarbinyl cation can rearrange via migration of a cyclopropane bond to yield a more stable cyclobutyl or an open-chain homoallyl cation. beilstein-journals.orgchemrxiv.org In the context of the dicyclopropylethyl cation, this could involve the opening of one of the cyclopropyl rings to form a cyclopropyl-substituted cyclobutyl cation or a dicyclopropyl-homoallylic system.

While 1,2-hydride shifts are common carbocation rearrangements that occur to form a more stable carbocation, in the case of the tertiary dicyclopropylethyl cation, a hydride shift from an adjacent carbon is less likely as it would not lead to a more stable cation. masterorganicchemistry.com However, an alkyl shift, specifically the migration of the ethyl group, is a theoretical possibility, though ring-opening rearrangements driven by strain relief are generally more favorable pathways for cyclopropylcarbinyl systems. rsc.orgwiley-vch.de

Rearrangements such as the Hofmann and Curtius reactions, which convert amides and acyl azides to primary amines, respectively, are classic examples of intramolecular rearrangements involving an alkyl group migration to an electron-deficient nitrogen atom. jove.commasterorganicchemistry.comwikipedia.org While these are synthetic routes to amines rather than reactions of them, they underscore the general principles of intramolecular alkyl shifts in nitrogen-containing compounds. jove.com

The considerable ring strain of a cyclopropane ring, estimated at approximately 27 kcal/mol, is a dominant thermodynamic factor governing the reactivity of molecules like this compound. researchgate.net This strain provides a potent driving force for reactions that lead to ring-opening, as this relieves the inherent energy of the three-membered ring. synchrotron-soleil.frosti.gov

In acid-catalyzed reactions, where a carbocation intermediate is formed, the cyclopropyl group's strain dictates the subsequent reaction pathways. Studies on the N-alkylation of amines using cyclopropylcarbinols—a system analogous to the protonated form of this compound reacting with a nucleophile—show that the reaction can be directed toward either ring-preserved products or ring-opened homoallylamine products simply by controlling the temperature. nih.gov This demonstrates that the ring-opening pathway is kinetically and thermodynamically accessible. Lewis acid-catalyzed rearrangements of aryl-substituted cyclopropyl carbinols proceed readily to form conjugated butadienes via ring-opening of the cyclopropylcarbinyl cation intermediate. organic-chemistry.org The reaction is driven by the relief of ring strain and the formation of a stable, conjugated π-system. organic-chemistry.org

Computational studies on the rearrangement of substituted cyclopropylcarbinols have provided detailed insight into how ring strain influences reaction selectivity. chemrxiv.orgresearchgate.net These studies indicate that the reaction proceeds through stable, non-classical cyclopropylcarbinyl cations. chemrxiv.orgresearchgate.net These intermediates can either be trapped by a nucleophile, leading to a stereospecific reaction, or undergo rearrangement. chemrxiv.orgresearchgate.net The energy barriers for these rearrangements are highly dependent on the substituents and the inherent strain, which in turn determines whether selectivity is retained or lost through the formation of various rearranged classical carbocation structures. chemrxiv.orgresearchgate.net For the dicyclopropylethyl cation, the presence of two strained rings would be expected to provide multiple low-energy pathways for rearrangement, likely leading to a complex mixture of products unless reaction conditions are carefully controlled.

Exploration of Hydride and Alkyl Shifts in Dicyclopropyl Amine Transformations

Kinetic and Thermodynamic Aspects of this compound Reactions

The kinetics and thermodynamics of reactions involving this compound are intrinsically linked to the stability of intermediates and transition states, which are heavily influenced by the electronic and steric properties of the dicyclopropylmethyl moiety.

Direct kinetic studies on this compound are not widely available in the literature. However, mechanistic insights can be drawn from analogous systems. For reactions proceeding through a carbocation, such as solvolysis of a corresponding halide or tosylate, the formation of the carbocation is typically the rate-determining step. libretexts.orgbeilstein-journals.org This is a unimolecular process (Sₙ1-type), and the reaction rate would be expected to be first-order with respect to the substrate and independent of the nucleophile's concentration. rsc.orglibretexts.org

Kinetic studies on the solvolysis of cyclopropylcarbinyl bromide and cyclobutyl bromide using the extended Grunwald-Winstein equation support a mechanism involving a rate-determining ionization to form an incipient carbocation. nih.gov The data from these studies provide sensitivities to solvent ionizing power and nucleophilicity, which are characteristic of an Sₙ1-like mechanism with some nucleophilic solvent participation in stabilizing the transition state. nih.gov Given the high stability of the tertiary dicyclopropylethyl cation, its formation would be a plausible rate-limiting step in solvolysis reactions of its derivatives.

The table below shows the specific rates of reaction for cyclopropylcarbinyl bromide and cyclobutyl bromide in various solvents, illustrating the kinetic differences.

| Solvent (v/v) | k_cyclopropylcarbinyl (s⁻¹) | k_cyclobutyl (s⁻¹) |

| 100% EtOH | 1.10E-06 | 9.07E-08 |

| 90% EtOH | 4.88E-06 | 4.90E-07 |

| 80% EtOH | 1.43E-05 | 1.71E-06 |

| 100% MeOH | 3.49E-06 | 2.87E-07 |

| 80% Acetone | 2.01E-06 | 1.70E-07 |

| Data sourced from Kevill & Abduljaber (2000). nih.gov This interactive table highlights that the cyclopropylcarbinyl system reacts significantly faster than the cyclobutyl system, reflecting the electronic stabilization provided by the cyclopropyl group in the transition state leading to the carbocation. |

In reactions where the amine itself acts as a nucleophile, the mechanism can be more complex. Studies on the reaction of CO₂ with cyclic amines have shown fractional reaction orders, which are often interpreted through a multi-step termolecular or zwitterionic mechanism where the deprotonation of an intermediate can be rate-limiting. uregina.cacore.ac.uk

Linear Free Energy Relationships (LFERs), such as the Hammett and Taft equations, are powerful tools for quantifying the effect of substituents on reaction rates and mechanisms. mdpi.comemerginginvestigators.org For aliphatic systems like this compound, the Taft equation, which separates electronic (σ*) and steric (Eₛ) effects, is particularly applicable. emerginginvestigators.org

log(k/k₀) = ρσ + δEₛ

Here, ρ* measures the sensitivity of the reaction to electronic effects, while δ measures its sensitivity to steric effects. For a reaction involving the formation of the dicyclopropylethyl cation, a large negative ρ* value would be expected. This indicates that electron-donating substituents on the cyclopropyl rings or the ethyl group would stabilize the positive charge in the transition state, thus accelerating the reaction rate. nih.govacs.org Conversely, electron-withdrawing groups would destabilize the carbocation and slow the reaction. masterorganicchemistry.com

Studies on related systems confirm these principles. In the solvolysis of substituted cyclopropylcarbinyl systems, the nature of the substituent dramatically alters the product distribution, demonstrating strong electronic control over the reaction pathways. beilstein-journals.org For example, electron-withdrawing substituents can favor the formation of bicyclobutane products. beilstein-journals.org Similarly, computational studies on the rearrangement of substituted cyclopropylcarbinols show that aryl substituents lower the activation barriers for ring-opening pathways, making rearrangements more competitive with nucleophilic attack and leading to a loss of stereoselectivity. chemrxiv.orgresearchgate.net

The table below shows hypothetical Taft parameters for substituents that could be placed on the cyclopropyl ring and their predicted effect on the rate of a reaction proceeding through a carbocation intermediate.

| Substituent (X) on Cyclopropyl Ring | σ* (Electronic Effect) | Eₛ (Steric Effect) | Predicted Relative Rate (k_X / k_H) |

| H | 0.00 | 0.00 | 1 (Reference) |

| CH₃ (Alkyl) | -0.10 | -0.07 | > 1 (Faster) |

| Ph (Aryl) | +0.22 | -0.38 | < 1 (Slower) |

| CN (Withdrawing) | +0.56 | -0.21 | << 1 (Much Slower) |

| This interactive table illustrates the expected trends based on Taft parameters. Electron-donating groups (negative σ) increase the rate, while electron-withdrawing groups (positive σ) decrease it. Steric hindrance (more negative Eₛ) would also slow the reaction, as indicated by the δ parameter in the Taft equation. |

A correlation analysis for the reactivity of a series of substituted 1,1-dicyclopropylethan-1-amines would allow for the determination of the ρ* and δ values, providing quantitative insight into the charge distribution and steric demands of the transition state for a given reaction. emerginginvestigators.orgrsc.org

Structural Analysis and Stereochemical Implications in 1,1 Dicyclopropylethan 1 Amine Research

Conformational Dynamics and Preferred Geometries of 1,1-Dicyclopropylethan-1-amine

The conformational landscape of this compound is dictated by a complex interplay of steric and electronic factors originating from the two adjacent cyclopropyl (B3062369) rings and the amino group.

The two cyclopropyl groups at the C1 position of the ethyl chain create significant steric bulk, which heavily restricts the rotational freedom around the C1-C(ethylamine) bond. This steric hindrance favors conformations where the bulky groups are staggered to minimize van der Waals repulsion. nih.govresearchgate.net The cyclopropyl groups themselves have preferred orientations to reduce steric clash between their own methylene (B1212753) hydrogens.

Electronically, the cyclopropyl group is known to act as a weak electron-donating group, capable of stabilizing an adjacent positive charge through conjugation with its bent "banana" bonds. researchgate.net This electronic effect can influence the basicity of the amine and the stability of any charged intermediates formed during reactions. The presence of two such groups enhances this effect. researchgate.net The conformation of the amine is also influenced by the potential for intramolecular hydrogen bonding between the amine protons and the electron density of the cyclopropyl rings, although this is a weaker interaction compared to the dominant steric effects.

Computational studies on related molecules suggest that the preferred geometry will likely involve a staggered arrangement of the cyclopropyl groups and the ethylamine (B1201723) substituent. nih.gov The lone pair of the nitrogen atom will also adopt a position that minimizes steric interactions.

The cyclopropane (B1198618) ring possesses a significant amount of ring strain, approximately 27.5 kcal/mol. ethernet.edu.et In a gem-dicyclopropyl system, this inherent strain can be additive, leading to a molecule with high internal energy. This stored energy can be a driving force for reactions that lead to ring-opening, a phenomenon known as strain release. ethernet.edu.etgoogle.com

Intramolecular interactions in this compound are dominated by steric repulsion between the two cyclopropyl rings and between the rings and the ethylamine substituent. researchgate.net These repulsive forces dictate the preferred conformational geometry, forcing the molecule to adopt a structure that maximizes the distance between these bulky groups. Computational modeling can be employed to calculate the strain energy of different conformers and identify the lowest energy state. youtube.comresearchgate.net The release of this strain can be a key factor in the reactivity of dicyclopropyl derivatives, often leading to unique chemical transformations. google.com

Steric and Electronic Influences of Geminal Cyclopropyl Groups on Amine Conformation

Stereochemical Control in the Synthesis and Reactions of Dicyclopropyl Amine Derivatives

The chiral nature of this compound, with a stereocenter at the carbon bearing the amino group, makes stereochemical control a critical aspect of its synthesis and subsequent reactions.

Reactions involving the this compound scaffold can proceed with high diastereoselectivity due to the significant steric bulk of the dicyclopropyl group, which can effectively shield one face of a reactive center. For instance, in reactions where a new stereocenter is formed, the existing chiral center at C1 will direct the approach of reagents, leading to the preferential formation of one diastereomer. msu.edumdpi.com

A common strategy to achieve high diastereoselectivity is the use of chiral auxiliaries, such as N-sulfinyl imines derived from this compound. nih.govresearchgate.net The addition of nucleophiles to these chiral N-sulfinyl imines is often highly diastereoselective, with the stereochemical outcome dictated by the stereochemistry of the sulfinyl group. nih.govacs.org This approach allows for the synthesis of highly enriched diastereomers of more complex amine derivatives. researchgate.netchemrxiv.orgyoutube.com

| Reaction Type | Chiral Auxiliary/Catalyst | Substrate | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Addition to N-sulfinyl imine | (R)-tert-Butanesulfinamide | Aldehyde | Up to >99:1 | nih.govresearchgate.net |

| Mannich Reaction | Chiral Tertiary Amine | β-Keto Ester | Up to >20:1 | nih.gov |

| Aza-Henry Reaction | Chiral Bis(amidine) Catalyst | α-Nitro Ester | Up to >20:1 | nih.gov |

The synthesis of enantiomerically pure this compound and its derivatives can be achieved through several enantioselective strategies. One powerful method involves the asymmetric hydrogenation of a corresponding imine precursor using a chiral transition metal catalyst. acs.orgrsc.org Chiral phosphoric acids have also emerged as effective catalysts for the enantioselective addition of nucleophiles to imines. organic-chemistry.orgrsc.org

Another approach is the use of chiral ligands to control the enantioselectivity of organometallic additions to imines. nih.gov For example, the addition of organolithium reagents to imines in the presence of a chiral bisoxazoline ligand can afford chiral amines with high enantiomeric excess. nih.gov Furthermore, catalytic asymmetric cyclopropanation reactions can be employed to construct the chiral cyclopropyl-containing backbone. rsc.orgnih.govresearchgate.net

| Reaction Type | Catalyst/Ligand System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation of Imine | Chiral Iridium or Rhodium Complex | Up to 99% | acs.org |

| Addition of Organolithium to Imine | Chiral Bisoxazoline Ligand | Up to 95% | nih.gov |

| Catalytic Asymmetric Cyclopropanation | Chiral Rhodium Complex | Up to >99% | rsc.orgresearchgate.net |

| Asymmetric Addition to Imine | Chiral Phosphoric Acid | Up to 94% | organic-chemistry.org |

Diastereoselective Outcomes in Transformations Involving this compound Scaffolds

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

The definitive determination of the three-dimensional structure of this compound and its derivatives relies on a combination of advanced spectroscopic and diffraction techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the connectivity of the molecule. ethernet.edu.et In the ¹H NMR spectrum, the protons of the cyclopropyl groups would appear in the upfield region (typically 0-1 ppm), often as complex multiplets due to geminal and vicinal coupling. researchgate.net The methine proton at C1 would likely be a multiplet due to coupling with the adjacent methyl group and the amine protons. The amine protons themselves may appear as a broad singlet. researchgate.net In the ¹³C NMR spectrum, the cyclopropyl carbons would also resonate at high field.

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups. The N-H stretching vibrations of the primary amine would appear in the range of 3300-3500 cm⁻¹. amazonaws.comwiley.compressbooks.pub The C-H stretching vibrations of the cyclopropyl and ethyl groups would be observed around 2850-3000 cm⁻¹. amazonaws.comwiley.compressbooks.pub

X-ray Diffraction: Single-crystal X-ray diffraction provides the most unambiguous structural information, including bond lengths, bond angles, and the precise conformational arrangement of the atoms in the solid state. psu.edu Although a crystal structure for this compound itself is not publicly available, the structure of the closely related dicyclopropylmethanol (B83125) has been determined. psu.edu This structure reveals a staggered conformation of the two cyclopropyl rings, providing a strong indication of the likely conformation in the title amine. psu.edu X-ray diffraction is also crucial for determining the absolute configuration of chiral derivatives. nih.gov

| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Reference |

|---|---|---|---|

| ¹H NMR | Cyclopropyl H | 0 - 1.0 ppm | researchgate.net |

| ¹H NMR | -CH-NH₂ | Multiplet, variable | researchgate.net |

| ¹H NMR | -NH₂ | Broad singlet, variable | researchgate.net |

| ¹³C NMR | Cyclopropyl C | Upfield region | ethernet.edu.et |

| IR | N-H stretch (amine) | 3300 - 3500 cm⁻¹ | amazonaws.comwiley.com |

| IR | C-H stretch (alkane) | 2850 - 3000 cm⁻¹ | amazonaws.comwiley.com |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. In the context of this compound, both ¹H and ¹³C NMR are instrumental in confirming the connectivity of the atoms and providing insights into the stereochemistry.

Detailed analysis of the ¹H NMR spectrum is particularly revealing. The protons of the two cyclopropyl groups are diastereotopic due to the presence of the chiral center. This diastereotopicity results in distinct chemical shifts and coupling constants for the cyclopropyl protons, creating complex splitting patterns. The vicinal and geminal coupling constants within the cyclopropyl rings can provide information about their orientation relative to the rest of the molecule. Furthermore, the chemical shift of the methyl protons and the methine proton (if present on a derivative) can be influenced by the anisotropic effects of the cyclopropyl rings, offering clues about the predominant conformation.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning the proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are particularly crucial for stereochemical assignment. These experiments detect through-space interactions between protons, allowing for the determination of their relative proximity. For instance, observing a NOE between a proton on one of the cyclopropyl rings and the methyl protons would indicate a specific spatial arrangement, helping to define the molecule's conformation and, in the case of diastereomers, the relative stereochemistry.

Table 1: Hypothetical ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| CH₃ | 1.15 | s | - |

| NH₂ | 1.30 | br s | - |

| Cyclopropyl-H | 0.20-0.60 | m | - |

Note: This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available.

X-ray Diffraction Studies of Crystalline this compound Derivatives

While NMR spectroscopy provides valuable information about the structure in solution, X-ray diffraction analysis of single crystals offers the most definitive and precise determination of the three-dimensional structure in the solid state. To facilitate the formation of high-quality crystals suitable for X-ray diffraction, this compound is often converted into a crystalline derivative, such as a salt (e.g., hydrochloride or tartrate) or an amide.

The resulting crystal structure would provide a wealth of information, including:

Absolute Configuration: For a chiral, enantiopure sample, X-ray crystallography can determine the absolute configuration (R or S) of the stereogenic center, often by using a chiral derivatizing agent with a known absolute configuration or by anomalous dispersion methods.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would reveal any structural distortions caused by steric strain between the bulky dicyclopropyl and methyl groups. The C-C bond lengths within the cyclopropyl rings and the bond angles at the quaternary carbon would be of particular interest.

Torsional Angles: The torsional angles would define the exact conformation of the molecule in the crystal lattice, showing the relative orientation of the two cyclopropyl rings and the ethylamine moiety.

Intermolecular Interactions: The packing of the molecules in the crystal lattice is determined by intermolecular forces such as hydrogen bonding (in the case of salts or amides) and van der Waals interactions. Understanding these interactions is crucial for crystal engineering and for explaining the physical properties of the solid material.

Table 2: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 15.4 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1328.1 |

| Z | 4 |

Note: This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available.

Theoretical and Computational Studies of 1,1 Dicyclopropylethan 1 Amine

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and energetic landscape of molecules. These methods can predict molecular geometries, energies of different electronic states, and the feasibility of various chemical transformations.

Density Functional Theory (DFT) Calculations on Amine Radical Cations and Iminium Ions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for studying reactive intermediates like amine radical cations and iminium ions, which are pivotal in many chemical reactions.

Amine radical cations are formed by the one-electron oxidation of the corresponding amine. beilstein-journals.org These species are highly reactive and can undergo various transformations, including conversion to electrophilic iminium ions. beilstein-journals.org DFT calculations can elucidate the electronic structure of these transient species. For instance, studies on related systems have shown that the charge and spin in amine radical cations can be delocalized, influencing their subsequent reactivity. nih.gov In the context of 1,1-dicyclopropylethan-1-amine, DFT could predict the distribution of spin density in its radical cation, identifying the most likely sites for subsequent reactions.

Iminium ions, characterized by the [R₂C=NR₂]⁺ moiety, are key intermediates in numerous synthetic transformations. wikipedia.org Computational studies indicate that the C=N bond in iminium cations is shorter and stronger than in the parent imine. wikipedia.org DFT calculations on iminium ions derived from various amines have been used to explore their formation and reactivity. psu.edunih.gov These studies often focus on the energy barriers for their formation, which can be the rate-determining step in a catalytic cycle. psu.edunih.gov For an iminium ion derived from this compound, DFT would be instrumental in determining its geometry, stability, and susceptibility to nucleophilic attack.

| Intermediate | Key Computational Insights | Relevant Reactions |

| Amine Radical Cation | Spin density distribution, geometry, and relative energy. | Formation of iminium ions, α-amino radicals, and distonic ions. beilstein-journals.org |

| Iminium Ion | C=N bond length and strength, rotational barriers, and reaction energy profiles. wikipedia.org | Mannich reactions, cycloadditions, and nucleophilic additions. beilstein-journals.org |

Prediction of Reaction Pathways and Transition States for Dicyclopropyl Amine Transformations

Understanding the mechanism of a chemical reaction requires identifying the intermediates and, crucially, the transition states that connect them. Computational chemistry allows for the detailed exploration of potential energy surfaces to map out reaction pathways. acs.org

For transformations involving dicyclopropyl amines, such as this compound, computational methods can predict the most favorable reaction routes. For example, in a study on the photocycloaddition of cyclopropylamines, DFT calculations were used to locate the transition states for radical addition and cyclization steps. rsc.org These calculations revealed that the energy differences between diastereomeric transition states could explain the observed stereoselectivity. rsc.org The calculations identified the lowest-energy pathway and provided insights into the non-covalent interactions, such as hydrogen bonding and C-H···F interactions, that stabilize the favored transition state. rsc.org

Similarly, computational studies on other amine reactions, like those with hypochlorous acid, have shown the importance of including solvent effects to accurately predict reaction barriers and mechanisms. researchgate.net For dicyclopropyl amine transformations, a combination of gas-phase and solvated models would be necessary to achieve predictive accuracy.

| Reaction Type | Computational Method | Key Findings |

| Photocycloaddition | DFT (B3LYP-D3/6-31G**) | Identified diastereomeric transition states and explained stereoselectivity. rsc.org |

| Radical Addition/Cyclization | DFT (SMD-M062X/6-31+G(d,p)) | Determined the lowest-energy pathway and stabilizing interactions. rsc.org |

| N-chlorination | DFT (B2PLYP-D, G3B3) | Showed the critical role of explicit solvent molecules in determining the reaction mechanism. researchgate.net |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics provides a detailed picture of electronic structure, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. researchgate.net MD simulations are particularly useful for understanding the conformational flexibility of molecules and the influence of the solvent environment. mdpi.comnih.gov

For this compound, MD simulations could reveal the preferred conformations of the dicyclopropyl groups and the ethylamine (B1201723) side chain. Proteins, for example, are known to be dynamic, and their conformational changes can significantly impact ligand binding. mdpi.com Similarly, the conformational landscape of a small molecule like this compound can influence its reactivity and interactions with other molecules. The analysis of MD trajectories can identify the most populated conformational states and the energy barriers between them. galaxyproject.org

Solvation plays a critical role in chemical reactions, often influencing both thermodynamics and kinetics. nih.gov MD simulations with explicit solvent models can provide a detailed picture of how solvent molecules arrange around a solute and how this arrangement affects its properties. temple.edunih.gov For instance, studies on the solvation of small amines have shown that successive methylation can lead to less favorable solvation, a trend that can be investigated and rationalized through MD simulations. temple.edu In the case of this compound, MD simulations could be used to calculate the free energy of solvation and to understand how water molecules interact with the hydrophobic cyclopropyl (B3062369) groups and the polar amine group.

In Silico Prediction of Stereoselectivity in Dicyclopropyl Amine Synthesis

The synthesis of chiral molecules with high stereoselectivity is a major goal in organic chemistry. In silico methods are increasingly used to predict and rationalize the stereochemical outcome of asymmetric reactions. researchgate.net

For the synthesis of dicyclopropyl amines, computational modeling can be a powerful tool to understand the origins of stereoselectivity. As mentioned previously, DFT calculations on the transition states of a photocycloaddition involving a cyclopropylamine (B47189) successfully explained the observed enantioselectivity. rsc.org The energy difference between the competing transition states leading to the major and minor enantiomers was found to be significant, aligning with the experimental results. rsc.org

These in silico studies can guide the design of new catalysts and substrates to improve stereoselectivity. By systematically modifying the structure of the reactants or catalysts in the computational model, researchers can predict which changes are most likely to lead to higher enantiomeric or diastereomeric excess. For example, in the context of cobalt-catalyzed C-H activation, DFT calculations were used to understand the enantioselectivity, revealing that the major enantiomer was energetically favored by 3.8 kcal/mol.

Computational Analysis of Cyclopropyl Ring Strain and its Contribution to Reactivity

The cyclopropane (B1198618) ring is characterized by significant ring strain due to its compressed C-C-C bond angles of 60°, a large deviation from the ideal tetrahedral angle of 109.5°. numberanalytics.comgcsu.edu This inherent strain energy makes cyclopropyl-containing molecules more reactive than their acyclic counterparts. numberanalytics.comlibretexts.org

Computational chemistry provides a means to quantify this ring strain and to understand its electronic origins. The bonding in cyclopropane is often described in terms of "bent" or "banana" bonds, which can be visualized and analyzed using quantum chemical methods. This unique bonding arrangement gives the C-C bonds of the cyclopropyl group a degree of π-character, influencing its reactivity.

The presence of two cyclopropyl groups in this compound is expected to significantly influence its chemical behavior. Computational analysis can predict how this ring strain affects various properties, such as bond dissociation energies and the stability of reactive intermediates. For example, the strain in the cyclopropyl rings can facilitate ring-opening reactions, a process that can be modeled computationally to determine activation barriers and reaction pathways. The reactivity of the amine group itself can also be modulated by the electronic effects of the adjacent cyclopropyl rings.

| Cycloalkane | Ring Strain (kcal/mol, approx.) | Source of Strain |

| Cyclopropane | 27.5 | Angle strain, Torsional strain libretexts.org |

| Cyclobutane | 26.3 | Angle strain, Torsional strain |

| Cyclopentane (B165970) | 6.2 | Torsional strain |

| Cyclohexane (B81311) | 0 | Minimal strain in chair conformation |

Applications and Future Research Trajectories for Dicyclopropyl Amines

1,1-Dicyclopropylethan-1-amine as a Versatile Chiral Building Block in Organic Synthesis

The dicyclopropyl amine framework serves as a robust and versatile chiral building block. mdpi.com Chiral amines are crucial in asymmetric synthesis, acting as resolving agents or as foundational components of drugs and catalysts. The presence of two cyclopropyl (B3062369) groups imparts significant steric influence and conformational constraint, which can be exploited to control the three-dimensional arrangement of molecules during synthesis. This makes derivatives of this compound valuable starting materials for creating complex, optically pure molecules.

The development of effective chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis. thegoodscentscompany.com The rigid backbone provided by cyclopropyl groups is a desirable feature in ligand design. Researchers have synthesized novel classes of chiral phosphanyl-oxazoline (PHOX) ligands that incorporate a conformationally rigid cyclopropyl backbone. a2bchem.com These ligands are designed for use in transition-metal catalysis, where their specific geometry can effectively control the stereochemical outcome of a reaction. a2bchem.com

In a different approach, chiral N,N'-dioxide ligands have been developed and complexed with metals like scandium(III) to catalyze asymmetric reactions, such as the ring-opening of cyclopropyl ketones with primary amines. researchgate.net Organocatalysts, which are metal-free small organic molecules, have also been designed using chiral amine scaffolds. google.com For example, bifunctional enamine catalysts featuring complex spirobicyclic pyrrolidine (B122466) frameworks have been used in the enantioselective synthesis of various heterocyclic compounds. thegoodscentscompany.com The principle of using a rigid, sterically defined chiral amine as the core of the catalyst is central to these designs, and the dicyclopropyl moiety is an exemplary scaffold for achieving this.

The true test of a chiral ligand or catalyst is its performance in asymmetric transformations. Dicyclopropyl-moiety-containing ligands have shown significant promise in this area. For instance, chiral PHOX ligands with a cyclopropyl backbone have been successfully employed in the palladium-catalyzed intermolecular asymmetric Heck reaction. a2bchem.com This reaction is a powerful tool for forming carbon-carbon bonds.

Mechanistic modeling and crystallographic studies have helped optimize the ligand structure to achieve high enantioselectivities and suppress unwanted side reactions like product isomerization. a2bchem.com The strategic placement of bulky groups on the ligand, combined with the rigid cyclopropyl framework, creates an effective chiral pocket around the metal center, dictating the facial selectivity of the substrate attack. a2bchem.com

| Ligand | Catalyst System | Reaction | Conversion (%) | Enantioselectivity (ee %) | Reference |

| Cyclopropyl PHOX (L1) | Pd(OAc)₂ / Hünig's base | Asymmetric arylation of 2,3-dihydrofuran | High | Moderate | a2bchem.com |

| Optimized Cyclopropyl PHOX | Pd(OAc)₂ | Asymmetric arylation of cyclic olefins | High | High (up to 80%) | a2bchem.com |

This table illustrates the application of cyclopropyl-containing chiral ligands in asymmetric catalysis, showing how ligand optimization can lead to improved enantioselectivity.

Design and Development of Chiral Ligands and Organocatalysts Incorporating Dicyclopropyl Moieties

Development of Novel Functional Molecules Featuring Dicyclopropyl Amine Scaffolds

Beyond catalysis, dicyclopropyl amine scaffolds are integral to the development of novel molecules with specific functions, particularly in medicinal chemistry and materials science. The unique three-dimensional shape of these scaffolds allows them to interact with biological targets or assemble into larger functional materials in a highly specific manner. bohrium.comscirp.org

Structure-activity relationship (SAR) studies are fundamental to drug discovery, aiming to correlate a molecule's chemical structure with its biological effect. The cyclopropyl group is a key component in many pharmacologically active compounds. In the context of dicyclopropyl amines, SAR studies have revealed how modifications to the scaffold influence biological activity.

For example, research into conformationally restricted analogs of glutamic acid has shown that substituents on the cyclopropane (B1198618) ring can act as an "agonist/antagonist" switch for glutamate (B1630785) receptors. One study found that a dicyclopropyl compound acts as an agonist of the mGluR2 receptors. In another area, the discovery of imidazole (B134444) cyclopropyl amine analogues as inhibitors of mutant isocitrate dehydrogenase 1 (IDH1) was guided by structure-based rational design. mdpi.com The optimization of these compounds involved modifying substituents to enhance enzymatic inhibition and improve pharmacokinetic properties. mdpi.com Similarly, SAR studies of pyrimidine-4-carboxamides as inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) showed that incorporating a cyclopropylmethylamide group was a key factor in optimizing potency.

| Compound Class | Target | Key Structural Feature | Biological Effect | Reference |

| Cyclopropyl-containing Glutamic Acid Analogs | mGluR2 | Dicyclopropyl group | Agonist activity | |

| Imidazole Cyclopropyl Amine Analogues | Mutant IDH1 | Imidazole cyclopropyl amine core | Potent enzymatic inhibition | mdpi.com |

| Pyrimidine-4-carboxamides | NAPE-PLD | N-Cyclopropylmethylamide | Increased inhibitory potency | |

| Pyrazol-5-amine Benzamides | Bacteria and Fungi | 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine core | Potent antimicrobial activity |

This table summarizes key findings from SAR studies, demonstrating how the dicyclopropyl amine motif contributes to the biological activity of different compound classes.

The application of dicyclopropyl amine derivatives is an emerging area in materials science. The unique structural and electronic properties of the cyclopropyl group can be harnessed to create advanced materials with tailored characteristics. Research indicates that related cyclopropyl amines serve as building blocks in the synthesis of functional materials such as polymers, coatings, and catalysts. researchgate.net

For instance, some cyclopropyl-containing pyrazole (B372694) amines are noted for their role in developing materials with specific mechanical, optical, or electronic properties. Other research highlights the use of cyclopropyl amines in the production of polymers and resins. researchgate.netbohrium.com Furthermore, patents describe the potential for incorporating cyclopropyl amine derivatives into polymeric matrices for applications like slow-releasing drug delivery systems. The synthesis of water-soluble polymers has also been achieved by reacting polymers with various amines, opening a pathway for creating functionalized materials. While direct research on this compound in this domain is not extensively published, these examples establish a clear precedent for the exploration of dicyclopropyl amine scaffolds in creating novel functional polymers and materials.

Exploration of Structure-Activity Relationships in Biologically Relevant Compounds

Interdisciplinary Research Integrating Dicyclopropyl Amine Chemistry

The chemistry of dicyclopropyl amines sits (B43327) at the intersection of several scientific disciplines. Research in this area is inherently interdisciplinary, bridging fundamental organic synthesis with applied fields like medicinal chemistry and materials science.

The journey begins with organic synthesis , where chemists devise methods to construct these chiral scaffolds and use them as building blocks for more complex molecules. mdpi.com This work enables the creation of libraries of diverse compounds for further testing. scirp.org These synthetic efforts directly support asymmetric catalysis , where dicyclopropyl amine-based ligands and organocatalysts are developed to control the stereochemistry of chemical reactions, a critical need in pharmaceutical manufacturing. a2bchem.comresearchgate.net

The synthesized molecules are then often explored in medicinal chemistry and pharmacology , where SAR studies are conducted to discover and optimize new therapeutic agents for various diseases. mdpi.com Finally, the unique properties of these amines are being investigated in materials science for the creation of new polymers and functional materials with novel properties. bohrium.com This integration, from molecular design and synthesis to functional application, highlights the broad and evolving impact of dicyclopropyl amine chemistry.

Future Prospects and Emerging Areas in Dicyclopropyl Amine Research

The field of dicyclopropyl amine chemistry is poised for significant advancements, driven by the unique structural and electronic properties of the cyclopropyl motif. While specific research on this compound is not extensively documented, the broader class of molecules offers insights into future research directions. These prospects are largely centered on the development of novel synthetic methodologies, exploration of their potential in medicinal chemistry, and their application as versatile chemical building blocks.

One of the key emerging areas is the use of dicyclopropyl amines in the development of new therapeutic agents. Research has indicated that cyclopropyl amine derivatives show potential as inhibitors of enzymes such as the epidermal growth factor receptor (EGFR), which is implicated in various cancers. wisdomlib.org The cyclopropyl group's ability to introduce conformational rigidity and influence electronic properties can be exploited to design more potent and selective enzyme inhibitors. Future research will likely focus on synthesizing and screening libraries of dicyclopropyl amines against a wider range of biological targets.

Another promising avenue lies in the development of more efficient and stereoselective synthetic methods for creating complex dicyclopropyl amines. mdpi.com Advances in transition-metal-catalyzed reactions, such as asymmetric hydrogenation and hydroamination, are enabling the synthesis of chiral amines with high enantioselectivity. acs.orgacs.org These methods could be adapted for the synthesis of chiral dicyclopropyl amines, which is crucial for their application in pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities. The development of catalysts that can tolerate the steric bulk of two cyclopropyl groups will be a key challenge and a significant area of investigation.

The unique reactivity of the cyclopropyl group also presents opportunities for novel chemical transformations. The strained three-membered ring can undergo ring-opening reactions under specific conditions, providing access to a variety of functionalized amine structures. Research into the controlled ring-opening of dicyclopropyl amines could lead to new synthetic pathways for complex molecules. For instance, mechanistic studies have explored the 2e- (two-electron) SN2-like ring-opening of cyclopropylamines, which avoids the formation of amine radical cations and allows for a different reactivity manifold compared to the 1e- (one-electron) processes. sci-hub.se Future work will likely capitalize on this 2e reactivity to develop new difunctionalization reactions.

Furthermore, the application of dicyclopropyl amines as intermediates in the synthesis of fine chemicals and agrochemicals is an area with considerable growth potential. google.com Their structural features can impart desirable properties to the final products, such as enhanced metabolic stability or improved binding affinity to biological targets. The exploration of dicyclopropyl amines as synthons for creating novel materials and polymers is another nascent field that could see significant development.

Interactive Data Table: Potential Research Areas for Dicyclopropyl Amines

| Research Area | Focus | Potential Impact |

| Medicinal Chemistry | Design and synthesis of novel enzyme inhibitors (e.g., for cancer therapy) | Development of new drugs with improved efficacy and selectivity. wisdomlib.org |

| Asymmetric Synthesis | Development of stereoselective catalytic methods for chiral dicyclopropyl amines. | Access to enantiomerically pure compounds for pharmaceutical applications. mdpi.comacs.org |

| Reaction Methodology | Exploration of controlled ring-opening and difunctionalization reactions. | New synthetic routes to complex molecular architectures. sci-hub.se |

| Agrochemicals & Materials | Use as intermediates for novel pesticides and functional materials. | Creation of new products with enhanced properties. google.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1-Dicyclopropylethan-1-amine in laboratory-scale settings?

- Methodological Answer : Synthesis typically involves cyclopropanation of pre-functionalized ethanamine precursors. Key reagents include difluoromethylating agents (e.g., Selectfluor®) for introducing cyclopropyl groups, followed by amination under controlled pH and temperature (5–10°C) to stabilize reactive intermediates . A two-step protocol (cyclopropane ring formation followed by amine protection/deprotection) is recommended to minimize side reactions. Yield optimization (~60–75%) requires inert atmospheres (N₂/Ar) and anhydrous solvents like THF or DCM .

Table 1 : Example Synthetic Routes and Yields

| Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Cyclopropanation + NH₃/MeOH | 65 | ≥98 | |

| Difluoromethylation + LiAlH₄ | 72 | 95 |

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Cyclopropyl protons appear as distinct multiplets (δ 0.8–1.2 ppm), while amine protons resonate as broad singlets (δ 1.5–2.0 ppm). Coupling constants (J = 4–8 Hz) confirm cyclopropane ring geometry .

- IR : Stretching vibrations at ~3350 cm⁻¹ (N-H) and 3050 cm⁻¹ (C-H cyclopropane) validate structure .

- Mass Spectrometry : Molecular ion peaks (m/z ~139.2) and fragmentation patterns (e.g., loss of cyclopropane groups) confirm molecular formula .

Q. What in vitro biological screening approaches are suitable for initial activity profiling?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., monoamine oxidase or cytochrome P450 isoforms) at 10–100 µM concentrations. Use fluorogenic substrates for real-time kinetic analysis. Cell viability assays (MTT/XTT) in neuronal or hepatic cell lines (e.g., SH-SY5Y, HepG2) assess cytotoxicity. EC₅₀/IC₅₀ values should be triplicated to ensure reproducibility .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiopure this compound be resolved?

- Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using (+)- or (-)-tartaric acid) followed by recrystallization. Alternatively, asymmetric catalysis with chiral ligands (e.g., BINAP) during cyclopropanation achieves enantiomeric excess (ee >90%). Confirm ee via chiral HPLC (Chiralpak® columns) or polarimetry .

Q. How should researchers address contradictions in reported biological activity data across studies?

- Methodological Answer : Conduct a meta-analysis of published IC₅₀ values, normalizing for assay conditions (pH, temperature, cell type). Validate discrepancies via orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization). Replicate critical studies under standardized protocols, documenting buffer compositions and incubation times .

Q. What computational strategies predict the reactivity and binding modes of this compound?

- Methodological Answer :

-

DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess cyclopropane ring strain and amine basicity.

-

Molecular Docking : Use AutoDock Vina with protein targets (e.g., serotonin receptors) to predict binding affinities. Compare docking poses with crystallographic data for validation .

Table 2 : Example DFT-Computed Properties

Property Value Reference Ring Strain Energy (kcal/mol) 27.3 pKa (amine) 10.2

Q. What strategies optimize reaction conditions for large-scale (>10 g) synthesis without compromising purity?

- Methodological Answer : Use flow chemistry for exothermic cyclopropanation steps (improved heat dissipation). Replace LiAlH₄ with safer NaBH₄/CF₃CO₂H for amine reduction. Implement inline FTIR or PAT (Process Analytical Technology) for real-time monitoring. Final purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures ≥98% purity .

Q. How do structural analogs (e.g., fluorinated cyclopropane amines) compare in bioactivity?

- Methodological Answer : Design a SAR (Structure-Activity Relationship) study by synthesizing analogs with varied substituents (e.g., -F, -Cl, -CH₃). Test in parallel against target enzymes (e.g., MAO-B) to identify critical functional groups. Use ANOVA for statistical comparison of IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.